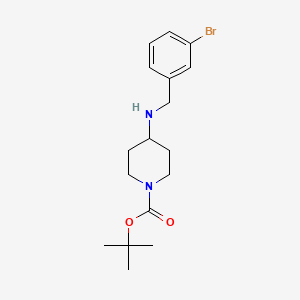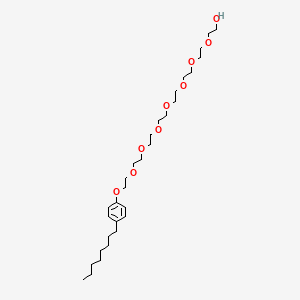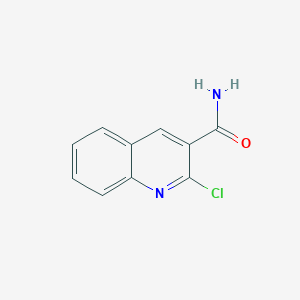
2-Chloroquinoline-3-carboxamide
Overview
Description
2-Chloroquinoline-3-carboxamide is a heterocyclic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their broad spectrum of biological activities and are widely used in medicinal chemistry. The presence of a chlorine atom at the 2-position and a carboxamide group at the 3-position of the quinoline ring imparts unique chemical and biological properties to this compound.
Mechanism of Action
Target of Action
The primary target of 2-Chloroquinoline-3-carboxamide is protein kinases (PKs) . PKs are the main regulators of cell survival and proliferation, making them a promising target for cancer treatments .
Mode of Action
This compound derivatives have shown good anti-proliferative activities against various cell lines . These compounds work by down-regulating Bcl-2 and up-regulating BAX and Caspase-3 . This suggests that these compounds induce apoptosis, a process of programmed cell death, in cancer cells .
Biochemical Pathways
The biochemical pathways affected by this compound involve the regulation of apoptosis. The compound down-regulates Bcl-2, an anti-apoptotic protein, and up-regulates BAX and Caspase-3, pro-apoptotic proteins . This leads to the initiation of apoptosis, thereby inhibiting the proliferation of cancer cells .
Pharmacokinetics
In silico assessment of ADME properties indicates that all of the potent this compound compounds are orally bioavailable without blood–brain barrier penetration . This suggests that these compounds have good absorption, distribution, metabolism, and excretion (ADME) properties, which are crucial for their bioavailability .
Result of Action
The result of the action of this compound is the induction of apoptosis in cancer cells, leading to their death . This is achieved through the down-regulation of Bcl-2 and up-regulation of BAX and Caspase-3 . The compound also shows high selectivity, with a cytotoxic effect (IC 50 >113 μM) highly selective on normal human cells (WI-38) .
Action Environment
Biochemical Analysis
Biochemical Properties
2-Chloroquinoline-3-carboxamide is known to play a role in biochemical reactions . It has been reported to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Preliminary studies suggest that quinoline-carboxamide derivatives may have anti-proliferative activities against certain cell lines . The compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
It is possible that it interacts with certain enzymes or cofactors and may influence metabolic flux or metabolite levels
Transport and Distribution
It may interact with certain transporters or binding proteins, and these interactions could influence its localization or accumulation .
Subcellular Localization
It could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloroquinoline-3-carboxamide typically involves the Vilsmeier-Haack reaction, where acetanilides are converted into 2-chloroquinoline-3-carbaldehydes using Vilsmeier’s reagent in phosphoryl chloride solution . The carbaldehyde intermediate is then further reacted to form the carboxamide derivative. Another method involves the condensation of quinoline with hydroxylamine hydrochloride followed by treatment with thionyl chloride in DMF to afford the respective 2-chloro-3-cyanoquinoline, which can be converted to the carboxamide .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve large-scale adaptations of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 2-Chloroquinoline-3-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoline-3-carboxylic acid derivatives and reduction to form quinoline-3-carboxamide derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include phenylacetylene, PdCl2, triethylamine, and triphenylphosphine in CH3CN at 80°C under an inert atmosphere.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products:
Substitution Reactions: Products include 2-(phenylethynyl)quinoline-3-carbaldehydes.
Oxidation and Reduction Reactions: Products include quinoline-3-carboxylic acid and quinoline-3-carboxamide derivatives.
Scientific Research Applications
2-Chloroquinoline-3-carboxamide has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-Chloroquinoline-3-carboxamide can be compared with other quinoline derivatives:
2-Chloroquinoline-3-carbaldehyde: Similar in structure but with an aldehyde group instead of a carboxamide.
Quinoline-3-carboxamide: Lacks the chlorine atom at the 2-position, which can affect its reactivity and biological activity.
2-Chloroquinoline-3-cyanoquinoline: Contains a cyano group instead of a carboxamide, leading to different chemical properties and applications.
The unique combination of the chlorine atom and carboxamide group in this compound imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
2-chloroquinoline-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O/c11-9-7(10(12)14)5-6-3-1-2-4-8(6)13-9/h1-5H,(H2,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVZAOJPBUNOKGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)Cl)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10502348 | |
| Record name | 2-Chloroquinoline-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10502348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73776-21-3 | |
| Record name | 2-Chloroquinoline-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10502348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


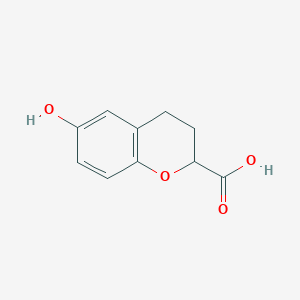
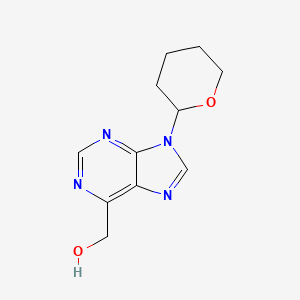
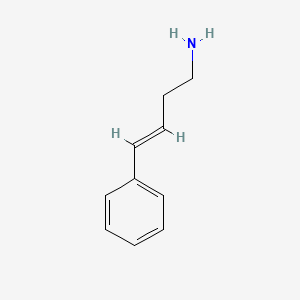

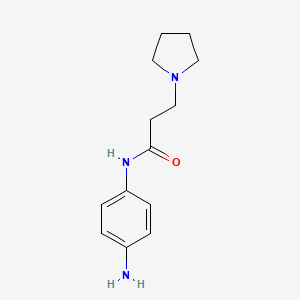
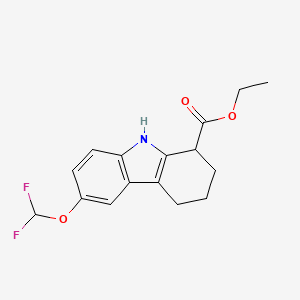
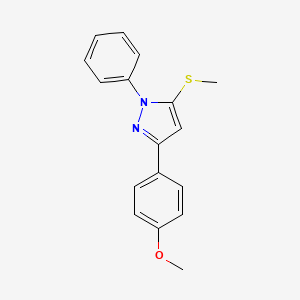
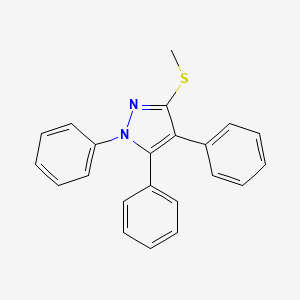
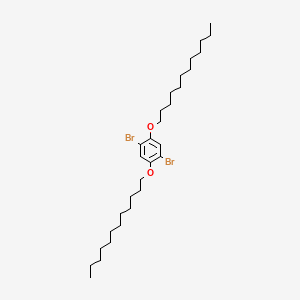
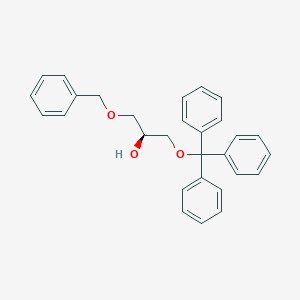

![1H-1,4-Diazepine, 1-[(4-chlorophenyl)sulfonyl]hexahydro-](/img/structure/B1625400.png)
